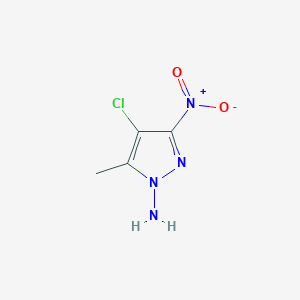

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 4-chloro-5-methyl-1H-pyrazole, followed by amination. The reaction conditions often include the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form amine derivatives. This transformation is critical for generating bioactive intermediates.

Key Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C (5% wt), HCl, EtOH/H₂O, 15°C | 4-Chloro-5-methyl-1H-pyrazol-1,3-diamine | 99% | |

| Triethylsilane, Pd/Al₂O₃, HCl, EtOH | 4-Chloro-5-methyl-1H-pyrazol-1,3-diamine | 99% |

Mechanistic Insight : Catalytic hydrogenation or silane-mediated reduction selectively reduces the nitro group to an amine without affecting the chloro substituent. The reaction proceeds via intermediate hydroxylamine and nitroso species .

Nucleophilic Substitution of the Chloro Substituent

The chloro group at position 4 participates in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling functional diversification.

Representative Substitution Reactions

Steric and Electronic Effects : The electron-withdrawing nitro group activates the chloro substituent toward SNAr, while the methyl group slightly hinders reactivity due to steric effects .

Cycloaddition and Annulation Reactions

The amine group facilitates participation in [3+2] cycloadditions, forming fused heterocycles.

Example Reaction with Nitrile Imines

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Nitrile imine, t-BuOK, THF, 0°C | Pyrazolo[1,5-a]pyrimidine derivative | 85% |

Regioselectivity : The amine directs cycloaddition to form 1,3,4-thiadiazine intermediates, which undergo ring contraction to yield trifluoromethylpyrazoles .

Functionalization of the Amine Group

The primary amine at position 1 undergoes acylation and diazotization.

Acylation with Chloroacetyl Chloride

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Chloroacetyl chloride, Et₃N, CH₂Cl₂ | N-(2-Chloroacetyl)-4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine | 92% |

Application : The acylated derivative serves as a precursor for anticancer agents targeting topoisomerase II .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine serves as a versatile building block in organic synthesis. Its unique structure enables various functionalization reactions, making it useful in the creation of complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or thiols in the presence of bases like sodium hydride. | Substituted derivatives |

| Reduction | Reduction of the nitro group to amine. | 4-Amino derivatives |

| Oxidation | Formation of carboxylic acids or aldehydes. | Various oxidized products |

In catalysis, this compound can act as a ligand in transition metal catalysis, enhancing reaction efficiency and selectivity.

Biological Research and Drug Development

The structural characteristics of this compound make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance its anticancer properties by increasing its affinity for specific molecular targets .

Table 2: Biological Activities of Derivatives

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial strains. | Pyrazole derivatives with varied substitutions |

| Antitumor | Inhibitory effects on cancer cell proliferation. | Modified pyrazole compounds |

Additionally, these compounds can be utilized as biological probes to study cellular pathways and interactions, providing insights into disease mechanisms.

Agricultural Applications

Due to its bioactive properties, this compound has potential applications in agriculture as a pesticide or herbicide.

Case Study: Pesticidal Activity

Field studies have demonstrated that formulations containing this compound effectively control pest populations while minimizing environmental impact. The compound's efficacy is attributed to its ability to disrupt pest metabolic processes .

Materials Science

In polymer science, this compound can be incorporated into polymers to modify their physical and chemical properties.

Table 3: Applications in Polymer Science

| Application Type | Description | Potential Uses |

|---|---|---|

| Polymer Modification | Enhances thermal stability and mechanical properties. | Coatings, adhesives |

| Composite Materials | Used in the development of advanced composite materials. | Aerospace, automotive |

Mécanisme D'action

The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups may also influence the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-3-methyl-5-nitro-1H-pyrazole

- 5-chloro-3-methyl-4-nitro-1H-pyrazole

- 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-amine

Uniqueness

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups in the pyrazole ring enhances its reactivity and potential for diverse applications .

Activité Biologique

4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a compound of interest in medicinal chemistry due to its various biological activities, particularly its potential in anticancer and antimicrobial applications. This article provides an in-depth examination of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H6ClN3O2, with a molecular weight of approximately 175.57 g/mol. The compound features a pyrazole ring substituted with a chlorine atom, a methyl group, and a nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular proliferation and survival.

- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways that influence cell growth and apoptosis.

- Reactive Intermediates Formation: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies: The compound has shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Mechanistic Insights: It is believed that the compound induces apoptosis through caspase activation and modulation of the cell cycle .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies: Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities against various pathogens .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound showed that it significantly inhibited the growth of prostate cancer cells in vitro. The study employed a series of assays including MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methyl-5-nitro-pyrazole | Similar pyrazole structure | Moderate anticancer activity |

| 4-(4-Chloro-5-methylpyrazolyl)butanoic acid | Additional butanoic acid moiety | Enhanced anti-inflammatory properties |

| 5-(4-Chloro-5-methylpyrazolyl)phenylcarbamate | Incorporates phenyl group | Stronger enzyme inhibition |

Propriétés

IUPAC Name |

4-chloro-5-methyl-3-nitropyrazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFZYHFYSGTKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.